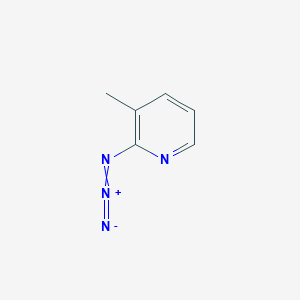

2-Azido-3-methylpyridine

Vue d'ensemble

Description

2-Azido-3-methylpyridine (2-A3MP) is a chemical compound belonging to the pyridine family that is used for a variety of scientific applications. The compound has been used in the synthesis of a variety of compounds, as well as in scientific research. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Scaffolds

2-Azido-3-methylpyridine can be used in the synthesis of heterocycle-incorporated azo dye derivatives . These derivatives are potential scaffolds in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Biological and Pharmacological Applications

The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

Synthesis of Azo Dyes

2-Azido-3-methylpyridine can be used in the synthesis of azo dyes . Azo dyes are among the most significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

Coordination Complexes

2-Azido-3-methylpyridine can form coordination complexes with Ag (I) and Cu (II) . These complexes have been characterized by UV/Vis and FT-IR spectroscopy .

Luminescent Properties

Some of the coordination complexes of 2-Azido-3-methylpyridine were found to be luminescent .

Synthesis of Various Heterocycles

Organic azides like 2-Azido-3-methylpyridine have been used in the synthesis of various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Mécanisme D'action

Target of Action

It’s structurally related compound, 3-methylpyridine, has been shown to interact with collagenase 3 and stromelysin-1 in humans . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Azido compounds like 3’-azido-3’-deoxythymidine (azt) have been shown to inhibit hiv-1 reverse transcriptase, a key enzyme in the replication of hiv-1 . This suggests that azido compounds can interact with their targets to inhibit key biological processes.

Biochemical Pathways

Drug metabolism generally involves a variety of chemical reactions including oxidation, reduction, hydrolysis, hydration, conjugation, and condensation . These pathways are crucial as they can determine whether a drug shows any pharmacological or toxicological activity .

Pharmacokinetics

A structurally related compound, 3’-azido-2’,3’-dideoxy-5-methylcytidine, was found to have a half-life of 27 hours in rats . The oral bioavailability was about 21 percent . These properties can significantly impact the bioavailability of the compound.

Result of Action

Azo dye derivatives incorporating heterocyclic scaffolds have shown good activity towards the human colon cell line (hct116) to inhibit the growth of cancerous cells .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For instance, the chemoselectivity of reactions involving 2-fluoro-3-methylpyridine (a compound related to 2-Azido-3-methylpyridine) was found to be counterion dependent . This suggests that environmental factors such as pH, temperature, and presence of other ions can influence the action of 2-Azido-3-methylpyridine.

Propriétés

IUPAC Name |

2-azido-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYWTCSUBLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614460 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212182-34-8 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

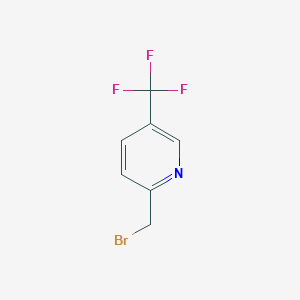

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)